Epoxy Exemestane (6-Beta Isomer)

Aromatase Inhibition Breast Cancer Research Metabolite Pharmacology

Securing authentic, lot-characterized impurity standards for Exemestane ANDA/DMF submissions is a common bottleneck. Epoxy Exemestane (6-Beta Isomer), designated Exemestane EP Impurity G, is the mandatory reference for HPLC/UPLC method validation per ICH Q3A/B. • Stereochemically distinct 6β-spirooxirane - not interchangeable with 6α-, 1,2α-, or 16,17-epoxy isomers. • Supplied with comprehensive characterization data for direct regulatory use. • Research-grade material with demonstrated 3.6× higher MCF-7aro potency vs. parent drug for mechanistic studies.

Molecular Formula C20H24O3
Molecular Weight 312.41
CAS No. 152764-31-3
Cat. No. B601110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpoxy Exemestane (6-Beta Isomer)
CAS152764-31-3
Synonyms6β-Spiro[androsta-1,4-diene-6,2’-oxiran]-3,17-dione; 
Molecular FormulaC20H24O3
Molecular Weight312.41
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CC4(CO4)C5=CC(=O)C=CC35C
InChIInChI=1S/C20H24O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15H,3-4,6,8,10-11H2,1-2H3/t13-,14-,15-,18+,19-,20-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Epoxy Exemestane (6-Beta Isomer) Identity & Characterization


Epoxy Exemestane (6-Beta Isomer), also referred to as 6β-spirooxiranandrosta-1,4-diene-3,17-dione or Exemestane EP Impurity G, is a steroidal epoxide derivative (C20H24O3, MW 312.4 g/mol) [1]. It is a significant metabolite of the third-generation irreversible aromatase inhibitor Exemestane, formed via epoxidation of the parent compound's 6-methylene group [2]. The compound retains the core androsta-1,4-diene-3,17-dione steroid skeleton characteristic of Exemestane, but features a spiro-oxirane ring at the C-6β position, a structural modification that differentiates it from both the parent drug and other epoxy isomers .

Specification USP / EP Exemestane Impurity G
Workflow HPLC / UPLC impurity profiling & method validation
Identity 6β-spirooxirane metabolite; stereochemical control context

Epoxy Exemestane (6-Beta Isomer): Why Generic Standards Fail


In the context of pharmaceutical quality control and method validation, Epoxy Exemestane (6-Beta Isomer) cannot be interchanged with other Exemestane-related compounds due to its distinct stereochemical identity and its specific regulatory recognition as a unique impurity. While other Exemestane metabolites or degradation products share a common steroidal core, the presence of the spiro-oxirane at the 6β-position introduces a specific chromatographic retention time and mass spectrometric fragmentation pattern that is not shared by the parent drug (Exemestane), its primary active metabolite (17-hydroexemestane), or other epoxide isomers (e.g., 6-alpha, 1,2-alpha, or 16,17-epoxy derivatives) [1]. Furthermore, regulatory monographs, such as those from the USP and EP, explicitly list this compound as a specified impurity (e.g., Exemestane EP Impurity G), necessitating the use of the exact, fully characterized reference standard for accurate identification, quantification, and compliance, as generic or alternative impurity standards will not demonstrate equivalent analytical performance [2].

  • Exemestane API standard Retention time and MS fragmentation differ; will not co-elute with impurity G
  • Other epoxy isomers (6α, 1α,2α-epoxy) Stereochemistry drives distinct chromatographic behavior; identity misassignment risk
  • Uncertified generic impurity standard May lack ISO 17034 traceability and full characterization required for regulatory submissions

Comparative Evidence for Epoxy Exemestane (6-Beta Isomer)


Antiproliferative Potency vs. Parent Exemestane

In a direct head-to-head study evaluating the antiproliferative activity in MCF-7aro cells, a hormone-dependent breast cancer cell line that overexpresses aromatase, the 6β-spirooxirane metabolite (Epoxy Exemestane 6-Beta Isomer) demonstrated enhanced potency compared to the parent drug Exemestane. The study reported an IC50 value of 0.25 μM for the metabolite versus 0.90 μM for Exemestane [1]. This represents a 3.6-fold increase in potency. This finding is particularly notable as the introduction of an epoxide group generally reduced potency in human placental microsomes, highlighting the cell-specific nature of this metabolite's activity [1].

Antiproliferative Comparison
Reported
IC50 0.25 µM (6β-isomer) vs 0.90 µM (exemestane) in MCF-7aro cells
Reported cell-model response difference in aromatase-overexpressing line
ER+ breast cancer cell context; 3.6-fold lower IC50 noted
Aromatase Inhibition Breast Cancer Research Metabolite Pharmacology

Stereochemical Identity vs. Other Epoxide Metabolites

Epoxy Exemestane (6-Beta Isomer) is one of several epoxide metabolites of Exemestane, each with a distinct stereochemical configuration. The 2014 study by Amaral et al. unequivocally established the stereochemistry of the epoxide group at the C-6β position for this compound using NOESY NMR experiments, confirming its identity as 6β-spirooxiranandrosta-1,4-diene-3,17-dione [1]. This structural elucidation is critical as it differentiates the 6-beta isomer from other epoxide derivatives such as the 1α,2α-epoxy isomer (compound 3) and the 6-alpha isomer, which exhibit different biological activities. For instance, while the 6-beta isomer showed increased potency in MCF-7aro cells, the 1α,2α-epoxy isomer was the most potent metabolite in the same study [1].

Stereochemical Assignment
Reported
NOESY NMR confirms 6β-spirooxirane configuration
Ensures correct isomer identification; avoids misassignment in analytical methods
Distinct from 6α and 1α,2α-epoxy isomers
Metabolite Identification Structural Elucidation Drug Metabolism

Regulatory Recognition as EP Impurity G

Epoxy Exemestane (6-Beta Isomer) is explicitly listed in major pharmacopoeias as a specified impurity for Exemestane API. It is designated as Exemestane EP Impurity G and is also recognized as Exemestane USP Related Compound [1][2]. This regulatory status mandates its control in Exemestane drug substance and product. In contrast, other Exemestane metabolites or potential impurities, such as the primary active metabolite 17-hydroexemestane, are not typically classified as specified impurities with the same regulatory limits. Vendors supply this compound with a certified purity of >95% for use as a reference standard, enabling accurate quantification and compliance with ICH Q3A/B guidelines .

Regulatory Designation
Class-level
Listed as Exemestane EP Impurity G / USP Related Compound
Mandatory for pharmacopoeial impurity testing and release
EP and USP monographs specify this impurity
Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

Availability as a Certified Reference Standard

Epoxy Exemestane (6-Beta Isomer) is commercially available as a fully characterized reference standard from multiple vendors compliant with ISO 17034, ensuring metrological traceability. For instance, CATO Research Chemicals offers this compound as an analytical standard under ISO 17034 accreditation, providing comprehensive characterization data including HPLC, MS, and NMR [1]. This level of characterization and traceability is crucial for method validation and routine quality control. While the parent drug Exemestane is also available as a reference standard, the specific impurity standard for Epoxy Exemestane (6-Beta Isomer) is essential for accurate identification and quantification during impurity profiling, which is not possible with the parent drug standard alone.

Reference Standard Quality
Specification review
ISO 17034 certified; COA, NMR, MS, HPLC provided
Supports method validation and traceable impurity quantification
Vendor characterization data; verify lot-specific documentation
Analytical Method Validation Reference Standards Quality Control

Epoxy Exemestane (6-Beta Isomer) Applications


Impurity Profiling and Release Testing

As a designated specified impurity (Exemestane EP Impurity G), Epoxy Exemestane (6-Beta Isomer) is a mandatory reference standard for the development and validation of HPLC or UPLC methods used in the quality control of Exemestane API and finished drug products. It is used to establish system suitability, determine relative retention times, and quantify this impurity in stability and release samples to ensure compliance with ICH Q3A/B limits [1][2].

Method Validation for ANDA/DMF

This compound is essential for analytical method validation (AMV) during the development of generic versions of Exemestane. It is used to demonstrate method specificity and accuracy for the quantification of process-related and degradation impurities, data that is critical for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) [1].

Metabolite Contribution to Efficacy

Given its demonstrated 3.6-fold higher potency than the parent drug in MCF-7aro breast cancer cells, Epoxy Exemestane (6-Beta Isomer) is a valuable research tool for studying the contribution of active metabolites to the overall pharmacological and clinical profile of Exemestane. It can be used in vitro and in vivo to dissect the mechanisms of action and potential resistance pathways in hormone-dependent cancers [2].

Application
Selection Property
Validation Focus
Exemestane API impurity profiling
EP Impurity G identity & retention time
HPLC/UPLC method specificity and quantification
ANDA/DMF method validation
Certified reference standard traceability
Accuracy and precision for impurity quantification
Exemestane metabolite pharmacology research
Reported cell-model response profile
Aromatase-overexpressing breast cancer cell models

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34 linked technical documents
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